molecular formula C14H21N3O4 B1524435 7-Tert-butyl 2-ethyl 5,6-dihydroimidazo[1,2-A]pyrazine-2,7(8H)-dicarboxylate CAS No. 1053656-22-6

7-Tert-butyl 2-ethyl 5,6-dihydroimidazo[1,2-A]pyrazine-2,7(8H)-dicarboxylate

Cat. No. B1524435
M. Wt: 295.33 g/mol
InChI Key: UQNMISYKKAQDDT-UHFFFAOYSA-N
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Description

This compound is a derivative of imidazopyrazine, which is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring .


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It contains an imidazopyrazine ring which is a fused ring structure containing two nitrogen atoms .


Chemical Reactions Analysis

As a heterocyclic compound, it might undergo various chemical reactions, especially at the nitrogen atoms or at the ester groups present in the molecule .


Physical And Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, solubility, etc., depend on the functional groups present in the molecule. Ester groups generally increase the compound’s reactivity .

Scientific Research Applications

Synthesis and Chemical Properties

This compound is involved in research focused on the synthesis of halo-substituted pyrazolo[5,1-c][1,2,4]triazines, indicating its utility in developing novel chemical entities with potential application in various fields, including pharmaceuticals and materials science. A methodology involving diazotization and subsequent reactions to introduce halo substituents highlights the compound's versatility in synthetic chemistry Ivanov et al., 2017.

Reactivity Studies

Research has also explored its reactivity, notably in the development of 7-amino-3-tert-butyl-8-(2H-tetrazol-5-yl)pyrazolo-[5,1-c][1,2,4]triazin-4(6H)-one, further broadening our understanding of its chemical behavior. This contributes to the knowledge base of pyrazolo[5,1-c][1,2,4]triazines, facilitating the design of compounds with tailored properties for specific applications Mironovich & Shcherbinin, 2014.

Structural Analysis

Another significant application is in the structural characterization of novel compounds, as seen in the synthesis of new 3,5-diaryl-1H-pyrazoles. This work not only contributes to the synthetic chemistry of pyrazoles but also provides valuable insights into their crystal structures, which is crucial for the development of materials with desired physical properties Wang, Zheng, & Fan, 2009.

Future Directions

The future research directions would depend on the compound’s biological activity. If it shows promising biological activity, it could be further optimized and studied for potential therapeutic applications .

properties

IUPAC Name

7-O-tert-butyl 2-O-ethyl 6,8-dihydro-5H-imidazo[1,2-a]pyrazine-2,7-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O4/c1-5-20-12(18)10-8-16-6-7-17(9-11(16)15-10)13(19)21-14(2,3)4/h8H,5-7,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQNMISYKKAQDDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2CCN(CC2=N1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40680062
Record name 7-tert-Butyl 2-ethyl 5,6-dihydroimidazo[1,2-a]pyrazine-2,7(8H)-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40680062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Tert-butyl 2-ethyl 5,6-dihydroimidazo[1,2-A]pyrazine-2,7(8H)-dicarboxylate

CAS RN

1053656-22-6
Record name 7-tert-Butyl 2-ethyl 5,6-dihydroimidazo[1,2-a]pyrazine-2,7(8H)-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40680062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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